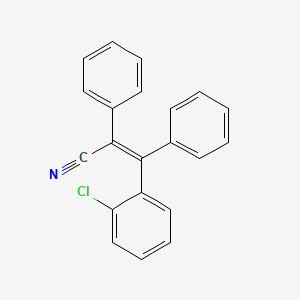![molecular formula C18H14N4OS B2357325 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 1203087-32-4](/img/structure/B2357325.png)
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide” is a compound that contains a pyrazole ring and a thiazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide” is not provided in the available resources.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
- Promising Antibacterial Activity : Certain analogs of the compound show significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential as an antibacterial agent (Palkar et al., 2017).
- Antimicrobial Screening : Some derivatives have been tested for in-vitro antibacterial activity against various pathogenic microorganisms, showing promising results (Idrees et al., 2019).
Anticancer Applications
- Anticancer Potential : Various derivatives demonstrate notable anticancer activity, particularly against breast cancer cells, highlighting their potential in cancer treatment (Senthilkumar et al., 2021).
- Apoptosis-Promoting Effect : Some compounds in this class have been evaluated for cytotoxicity and apoptotic activity, showing potent effects against cancer cell lines (Liu et al., 2019).
Other Applications
- Synthesis and Characterization : There's ongoing research in synthesizing and characterizing new derivatives, which is crucial for understanding their potential applications (Kumara et al., 2018).
- Antifungal Activity : Several derivatives have been synthesized and tested for antifungal activity, showing moderate to excellent activities against phytopathogenic fungi (Du et al., 2015).
Propiedades
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-11-16(22(21-12)13-7-3-2-4-8-13)20-17(23)18-19-14-9-5-6-10-15(14)24-18/h2-11H,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRBKFKPFFWUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

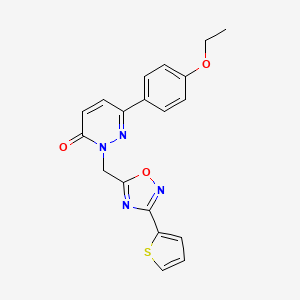
![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)
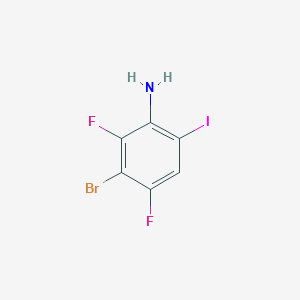
![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)
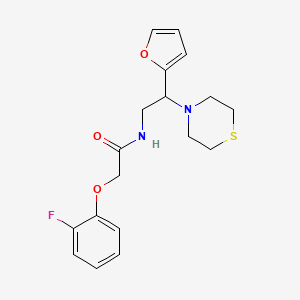
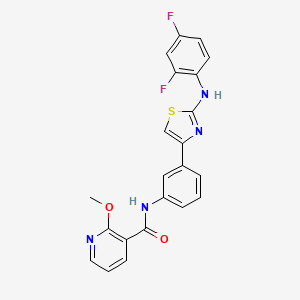
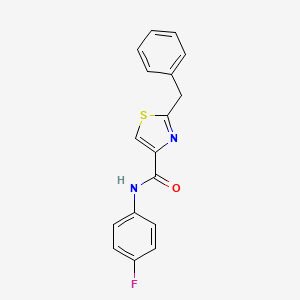
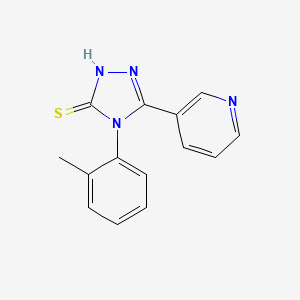
![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)
![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)
